molecular formula C14H11BrN2O3 B2896850 1-(5-Bromofuran-2-carbonyl)indoline-2-carboxamide CAS No. 1103513-95-6

1-(5-Bromofuran-2-carbonyl)indoline-2-carboxamide

Cat. No. B2896850
CAS RN: 1103513-95-6
M. Wt: 335.157
InChI Key: PPRVJTDDGGJAFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Scientific Research Applications

Functionalization of Indole

  • Palladium-Catalyzed Aminocarbonylation : A study by Takács et al. (2016) describes the palladium-catalyzed aminocarbonylation of iodoindole derivatives, including 5-bromo-7-iodoindole, leading to the synthesis of indol-7-ylglyoxylamides and bromo-substituted glyoxylamides. This process is significant for creating compounds with practical importance in various chemical reactions (Takács et al., 2016).

  • Direct Carbonylation of Haloindoles : Kumar et al. (2004) report on the palladium-catalyzed carbonylation of unprotected bromoindoles with different N- and O-nucleophiles. This method offers a direct one-step synthesis for various indole carboxylic acid derivatives and CNS active amphetamine derivatives (Kumar et al., 2004).

Synthesis of Novel Compounds

  • Synthesis of Gamma-Carboline Derivatives : Zhang and Larock (2003) discuss the palladium-catalyzed intramolecular iminoannulation of N-substituted 2-bromo-1H-indole-3-carboxaldehydes, leading to the creation of various gamma-carboline derivatives. These compounds have significant applications in chemical synthesis (Zhang & Larock, 2003).

  • Cobalt-Catalyzed Carbonylative Synthesis : Ying et al. (2019) explored the cobalt-catalyzed C-H carbonylation of naphthylamides for synthesizing benzo[ cd]indol-2(1 H)-one scaffolds. This method is particularly noteworthy for creating free ( NH)-benzo[ cd]indol-2(1 H)-ones in various yields, which have potential applications in medicinal chemistry (Ying et al., 2019).

Antibacterial Applications

  • Anti-Bacterial Activities of N-(4-bromophenyl)furan-2-carboxamide : Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide and investigated its in vitro anti-bacterial activities against drug-resistant bacteria. Their findings highlight the potential application of such compounds in treating bacterial infections (Siddiqa et al., 2022).

Mechanism of Action

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Researchers have studied indole 2-carboxamide derivatives for many years as suitable candidates for the inhibition of the HLGP enzyme .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

1-(5-bromofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-12-6-5-11(20-12)14(19)17-9-4-2-1-3-8(9)7-10(17)13(16)18/h1-6,10H,7H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRVJTDDGGJAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=C(O3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromofuran-2-carbonyl)indoline-2-carboxamide

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